(2,2-Dimethylpropyl)(2-methylpropyl)amine (2,2-Dimethylpropyl)(2-methylpropyl)amine
Brand Name: Vulcanchem
CAS No.: 944080-56-2
VCID: VC5046889
InChI: InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3
SMILES: CC(C)CNCC(C)(C)C
Molecular Formula: C9H21N
Molecular Weight: 143.274

(2,2-Dimethylpropyl)(2-methylpropyl)amine

CAS No.: 944080-56-2

Cat. No.: VC5046889

Molecular Formula: C9H21N

Molecular Weight: 143.274

* For research use only. Not for human or veterinary use.

(2,2-Dimethylpropyl)(2-methylpropyl)amine - 944080-56-2

Specification

CAS No. 944080-56-2
Molecular Formula C9H21N
Molecular Weight 143.274
IUPAC Name 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine
Standard InChI InChI=1S/C9H21N/c1-8(2)6-10-7-9(3,4)5/h8,10H,6-7H2,1-5H3
Standard InChI Key QSJJIBZBFOFKES-UHFFFAOYSA-N
SMILES CC(C)CNCC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(2,2-Dimethylpropyl)(2-methylpropyl)amine features a central nitrogen atom bonded to two distinct alkyl groups: a 2,2-dimethylpropyl (neopentyl) group and a 2-methylpropyl (isobutyl) group. This configuration creates significant steric hindrance around the nitrogen, influencing its reactivity. The IUPAC name, 2,2-dimethyl-N-(2-methylpropyl)propan-1-amine, reflects the branching patterns of the substituents .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number944080-56-2
Molecular FormulaC9H21N\text{C}_9\text{H}_{21}\text{N}
Molecular Weight143.27 g/mol
SMILESCC(C)CNCC(C)(C)C
InChI KeyQSJJIBZBFOFKES-UHFFFAOYSA-N

Synthesis and Purification

Alkylation Pathways

The synthesis typically involves reacting a primary amine (e.g., isobutylamine) with a neopentyl halide (e.g., neopentyl bromide) in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2S_N2 mechanism, facilitated by polar aprotic solvents like dimethylformamide (DMF).

R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}

Purification Techniques

Due to its liquid state at room temperature, purification is achieved through fractional distillation under reduced pressure. The reported boiling point of 158.2°C at 760 mmHg suggests moderate thermal stability .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Boiling Point158.2 ± 8.0°C (760 mmHg)
Density0.8 ± 0.1 g/cm³
Vapor Pressure2.7 ± 0.3 mmHg (25°C)
SolubilityNot fully characterized

The compound’s low density and moderate vapor pressure indicate volatility, necessitating storage in sealed containers at room temperature or below .

Steric and Electronic Effects

Steric Hindrance

The neopentyl and isobutyl groups create a crowded environment around the nitrogen atom, reducing its nucleophilicity. This property is advantageous in reactions where selective amine reactivity is required, such as in the synthesis of hindered ligands for transition metal catalysts.

Basicity Enhancement

Electron-donating alkyl groups increase the electron density on nitrogen, raising its basicity (pKapK_a) compared to less-substituted amines. This effect enhances its utility in deprotonation reactions and acid-scavenging applications.

Applications in Chemical Research

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, where steric bulk prevents catalyst deactivation by stabilizing metal centers.

Hazard StatementPrecautionary MeasureSource
H314: Causes severe skin burnsWear gloves and eye protection
H335: May cause respiratory irritationUse in a fume hood

Storage recommendations include keeping the compound in a cool, dry place away from oxidizers. Spills should be neutralized with dilute acetic acid .

Environmental Impact

As an organic amine, improper disposal could contribute to nitrogen pollution in aquatic systems. Incineration with scrubbers is recommended to minimize environmental release.

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